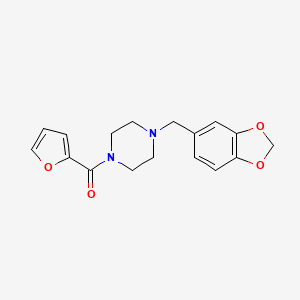
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine, also known as safinamide, is a drug that has shown potential for the treatment of Parkinson's disease. It belongs to the class of monoamine oxidase B (MAO-B) inhibitors, which work by increasing the levels of dopamine in the brain.
Wirkmechanismus
Safinamide works by inhibiting the activity of MAO-B, an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine increases the levels of dopamine, which helps to improve motor function in patients with Parkinson's disease. In addition, this compound has been found to have other mechanisms of action, including the modulation of glutamate release and the inhibition of voltage-gated sodium channels.
Biochemical and Physiological Effects:
Safinamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and other neurotransmitters in the brain, as well as to reduce oxidative stress and inflammation. In addition, this compound has been found to improve mitochondrial function, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Safinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in the treatment of Parkinson's disease. However, there are also limitations to its use in lab experiments. For example, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine may have off-target effects that could complicate data interpretation, and its effects may vary depending on the specific experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine. One area of interest is the development of new formulations and delivery methods that could improve its efficacy and reduce side effects. Another area of interest is the exploration of this compound's potential use in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, further studies are needed to better understand the mechanisms of action of this compound and to identify potential biomarkers that could be used to monitor its effects in patients.
Synthesemethoden
Safinamide can be synthesized using a multi-step process that involves the reaction of 4-(2-furoyl)piperazine with 1-(1,3-benzodioxol-5-ylmethyl)amine. The reaction is catalyzed by a base and occurs under an inert atmosphere. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Safinamide has been extensively studied for its potential use in the treatment of Parkinson's disease. It has been shown to improve motor function and reduce the duration of "off" time in patients with fluctuating symptoms. In addition, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furoyl)piperazine has been found to have neuroprotective effects, which may slow the progression of the disease.
Eigenschaften
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(15-2-1-9-21-15)19-7-5-18(6-8-19)11-13-3-4-14-16(10-13)23-12-22-14/h1-4,9-10H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMFDAMIJDOTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[methyl(phenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740314.png)
![2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B5740324.png)

![1-[(2-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5740328.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5740331.png)
![4-methoxy-2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5740334.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5740337.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)
![4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5740372.png)

![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)

![N-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B5740405.png)